molecular formula C23H22NOP B15166350 2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole CAS No. 185196-17-2

2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole

Cat. No.: B15166350
CAS No.: 185196-17-2
M. Wt: 359.4 g/mol
InChI Key: KRWJVTKYKAQGCA-UHFFFAOYSA-N
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Description

2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole is a complex organic compound that features an indole core substituted with a diphenylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole typically involves the reaction of 1,3-dimethylindole with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole involves its interaction with specific molecular targets. The diphenylphosphoryl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole is unique due to its indole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

CAS No.

185196-17-2

Molecular Formula

C23H22NOP

Molecular Weight

359.4 g/mol

IUPAC Name

2-(diphenylphosphorylmethyl)-1,3-dimethylindole

InChI

InChI=1S/C23H22NOP/c1-18-21-15-9-10-16-22(21)24(2)23(18)17-26(25,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16H,17H2,1-2H3

InChI Key

KRWJVTKYKAQGCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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